molecular formula C10H14O6S B12584032 [(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]methanol;methanesulfonic acid CAS No. 650597-68-5

[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]methanol;methanesulfonic acid

Cat. No.: B12584032
CAS No.: 650597-68-5
M. Wt: 262.28 g/mol
InChI Key: PDTWDSRUIWXRLP-OGFXRTJISA-N
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Description

[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]methanol;methanesulfonic acid: is a complex organic compound that features a benzodioxin ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include the precise control of reaction parameters to maintain consistency and yield. Purification steps such as crystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups on the benzodioxin ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like thionyl chloride for introducing halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, [(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations.

Biology

Biologically, this compound may be studied for its potential effects on cellular processes. Its interactions with biological molecules can provide insights into its potential therapeutic applications.

Medicine

In medicine, research may focus on the compound’s potential as a drug candidate. Its ability to interact with specific molecular targets makes it a subject of interest for developing new treatments.

Industry

Industrially, this compound could be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it valuable for various applications.

Mechanism of Action

The mechanism of action of [(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]methanol involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]methanol is unique due to its specific stereochemistry and functional groups

Properties

CAS No.

650597-68-5

Molecular Formula

C10H14O6S

Molecular Weight

262.28 g/mol

IUPAC Name

[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]methanol;methanesulfonic acid

InChI

InChI=1S/C9H10O3.CH4O3S/c10-5-7-6-11-8-3-1-2-4-9(8)12-7;1-5(2,3)4/h1-4,7,10H,5-6H2;1H3,(H,2,3,4)/t7-;/m1./s1

InChI Key

PDTWDSRUIWXRLP-OGFXRTJISA-N

Isomeric SMILES

CS(=O)(=O)O.C1[C@H](OC2=CC=CC=C2O1)CO

Canonical SMILES

CS(=O)(=O)O.C1C(OC2=CC=CC=C2O1)CO

Origin of Product

United States

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